1-(5-bromo-1-methyl-1H-pyrazol-3-yl)methanaminehydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanaminehydrobromide is a chemical compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1-(5-bromo-1-methyl-1H-pyrazol-3-yl)methanaminehydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-1-methyl-1H-pyrazole.
Bromination: The bromination of 1-methyl-1H-pyrazole is carried out using bromine or a brominating agent under controlled conditions to obtain 5-bromo-1-methyl-1H-pyrazole.
Amination: The brominated pyrazole is then subjected to amination using methanamine under suitable reaction conditions to form 1-(5-bromo-1-methyl-1H-pyrazol-3-yl)methanamine.
Hydrobromide Formation: Finally, the compound is converted to its hydrobromide salt by reacting with hydrobromic acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanaminehydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols, as well as oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanaminehydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(5-bromo-1-methyl-1H-pyrazol-3-yl)methanaminehydrobromide involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding to biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanaminehydrobromide can be compared with other similar compounds, such as:
1-Methyl-3-bromopyrazole: This compound lacks the methanamine group and is used as a precursor in the synthesis of more complex pyrazoles.
3,5-Dibromo-1-methylpyrazole: This compound has two bromine atoms and exhibits different reactivity and applications.
1-(3,5-Dibromo-1-methyl-1H-pyrazol-4-yl)methanamine: This compound has a different substitution pattern and may have distinct biological activities.
Properties
IUPAC Name |
(5-bromo-1-methylpyrazol-3-yl)methanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3.BrH/c1-9-5(6)2-4(3-7)8-9;/h2H,3,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWOBJRXFYLEQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN)Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br2N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.95 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.